

# An In-depth Technical Guide to 2-Benzylxyaniline: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Benzylxyaniline**

Cat. No.: **B016607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 20012-63-9

This technical guide provides a comprehensive overview of **2-benzylxyaniline**, a versatile aromatic amine that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, summarizes its known biological activities, and discusses its applications in drug discovery, including its role in relevant signaling pathways.

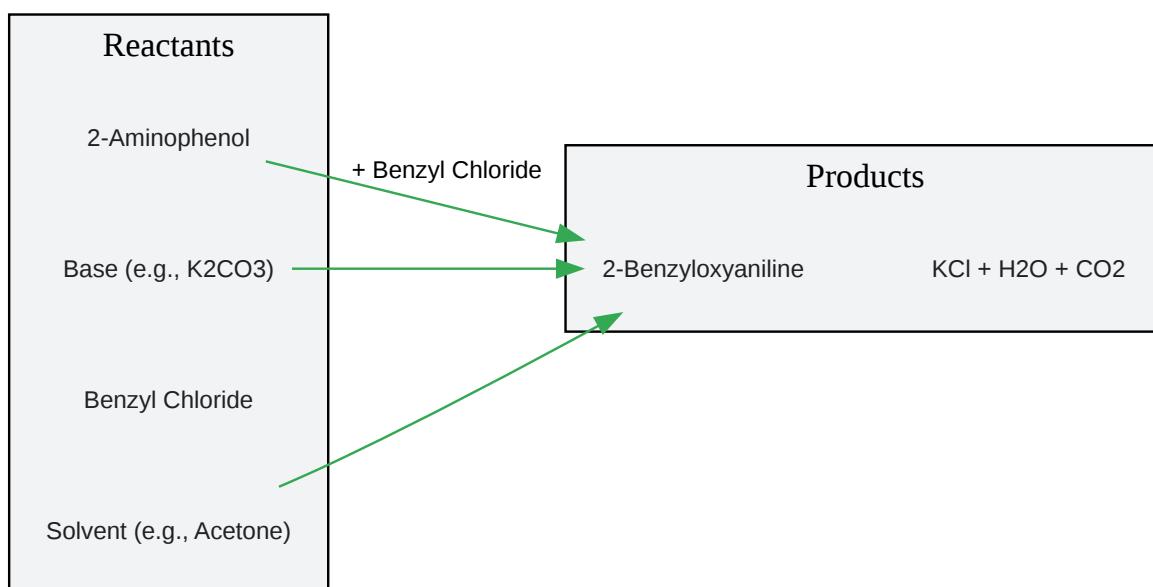
## Core Properties of 2-Benzylxyaniline

**2-Benzylxyaniline**, also known as 2-(phenylmethoxy)benzenamine, is a stable, solid organic compound. The following tables summarize its key physical, chemical, and safety data for easy reference.

Table 1: Physical and Chemical Properties of **2-Benzylxyaniline**[\[1\]](#)[\[2\]](#)

| Property          | Value                                                               |
|-------------------|---------------------------------------------------------------------|
| CAS Number        | 20012-63-9                                                          |
| Molecular Formula | C <sub>13</sub> H <sub>13</sub> NO                                  |
| Molecular Weight  | 199.25 g/mol                                                        |
| Appearance        | White to gray to brown crystalline powder or solid                  |
| Melting Point     | 35-39 °C [1]                                                        |
| Boiling Point     | 345.773 °C at 760 mmHg                                              |
| Solubility        | Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate. |
| Density           | 1.129 g/cm <sup>3</sup>                                             |
| Refractive Index  | 1.616                                                               |

Table 2: Safety Information for **2-Benzylxyaniline** [3]


| Hazard Statement | GHS Classification               |
|------------------|----------------------------------|
| H302             | Harmful if swallowed             |
| H315             | Causes skin irritation           |
| H319             | Causes serious eye irritation    |
| H335             | May cause respiratory irritation |
| Signal Word      | Warning                          |
| Pictogram        | GHS07 (Exclamation Mark)         |

## Synthesis of 2-Benzylxyaniline: Experimental Protocol

The synthesis of **2-benzyloxyaniline** is most commonly achieved via a Williamson ether synthesis, reacting 2-aminophenol with a benzyl halide in the presence of a base. The following protocol is a representative method that can be adapted for laboratory-scale synthesis.

Objective: To synthesize **2-benzyloxyaniline** from 2-aminophenol and benzyl chloride.

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: Synthesis of **2-Benzylxyaniline** via Williamson Ether Synthesis.

Materials:

- 2-Aminophenol
- Benzyl chloride
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- Acetone, anhydrous

- Ethyl acetate
- Hexanes
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and extraction

**Procedure:**

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminophenol (1.0 equivalent) in anhydrous acetone.
- Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents).
- Addition of Benzylationg Agent: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **2-benzyloxyaniline** can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

## Spectroscopic Data

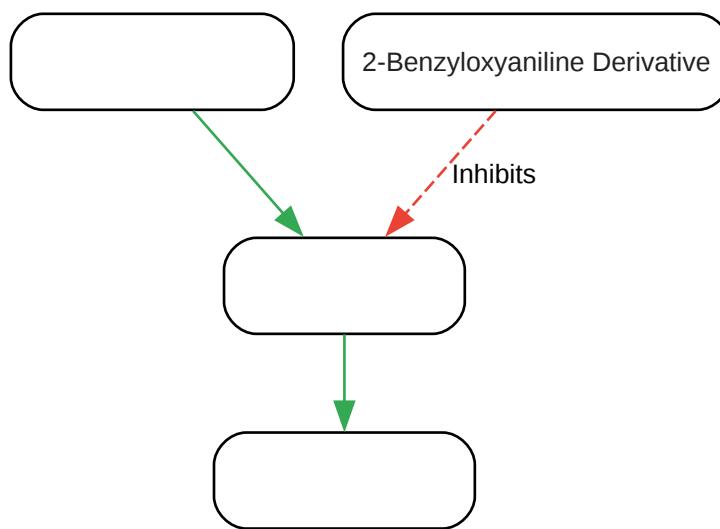
The structural confirmation of **2-benzyloxyaniline** is achieved through standard spectroscopic techniques.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The <sup>1</sup>H NMR spectrum of **2-benzyloxyaniline** is expected to show characteristic signals for the aromatic protons of both the aniline and benzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons.

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The <sup>13</sup>C NMR spectrum will display distinct signals for the twelve aromatic carbons and one aliphatic carbon of the benzylic methylene group.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of **2-benzyloxyaniline** will exhibit characteristic absorption bands. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm<sup>-1</sup>. The C-O-C ether linkage will show a strong absorption around 1250-1000 cm<sup>-1</sup>. Aromatic C-H stretching will be observed around 3000-3100 cm<sup>-1</sup>, and C=C stretching of the aromatic rings will appear in the 1450-1600 cm<sup>-1</sup> region.

## Applications in Drug Development and Biological Activity


**2-Benzylxyaniline** serves as a valuable scaffold in medicinal chemistry due to its structural features that allow for diverse chemical modifications. Its derivatives have shown significant

potential in the treatment of various diseases.

## Neurodegenerative Diseases

Derivatives of **2-benzyloxyaniline** have emerged as promising candidates for the treatment of Parkinson's disease. Specifically, 2-hydroxyl-4-benzyloxybenzyl aniline derivatives have demonstrated a multi-target therapeutic potential. These compounds exhibit potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.<sup>[4]</sup> By inhibiting MAO-B, these derivatives can help to restore dopamine levels, a key therapeutic strategy in Parkinson's disease.

Furthermore, these derivatives possess significant antioxidant and anti-neuroinflammatory properties.<sup>[4]</sup> They have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation in the central nervous system.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Figure 2: Inhibition of the NF-κB signaling pathway by **2-benzyloxyaniline** derivatives.

The benzyloxy group is crucial for the selective inhibition of MAO-B.<sup>[5][6]</sup> Studies on related indolyl derivatives have highlighted the importance of the benzyloxy moiety for the recognition and binding to the active site of the MAO-B enzyme.<sup>[5]</sup>

## Antiparasitic and Antimicrobial Activity

The **2-benzyloxyaniline** scaffold has also been utilized in the synthesis of compounds with potential antiparasitic and antimicrobial activities. While direct biological activity of **2-benzyloxyaniline** itself is not extensively documented, its use as a key intermediate is well-established.

## Toxicology and Safety

**2-Benzylloxyaniline** is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.<sup>[3]</sup> While specific LD50 data for **2-benzyloxyaniline** is not readily available, the material safety data sheet for the closely related compound aniline reports an acute oral LD50 of 250 mg/kg in rats and an acute dermal LD50 of 820 mg/kg in rabbits. It is crucial to handle **2-benzyloxyaniline** with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.

## Conclusion

**2-Benzylloxyaniline** is a key chemical intermediate with significant applications in organic synthesis and drug discovery. Its versatile structure allows for the creation of a wide range of derivatives with promising biological activities, particularly in the field of neurodegenerative diseases. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its potential therapeutic applications. Further research into the biological activities of novel **2-benzyloxyaniline** derivatives is warranted to explore its full therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]

- 5. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition  
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Benzylxyaniline: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016607#2-benzylxyaniline-cas-number-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)